3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one
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Overview
Description
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and various substituents such as an allyl group, a chlorophenyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde derivative and a hydrazine derivative.
Substitution Reactions: The allyl, chlorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with appropriate ligands and bases, are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Furan Derivatives: Compounds with furan rings and various substituents.
Hydrazone Derivatives: Compounds with hydrazone linkages and different aromatic or aliphatic groups.
Uniqueness
The uniqueness of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one lies in its combination of structural features, which may confer distinct chemical and biological properties
Biological Activity
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. Its unique structure incorporates multiple functional groups, which may contribute to its biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H22ClN3O2S
- Molecular Weight : 464.0 g/mol
- IUPAC Name : (2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazolidinone Ring : Reaction of a suitable thioamide with an α-haloketone under basic conditions.
- Introduction of the Furan Ring : Condensation between furan derivatives and hydrazine.
- Substitution Reactions : Involvement of palladium-catalyzed cross-coupling reactions for introducing various substituents.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. The compound's potential as an antimicrobial agent has been suggested based on its structural features, which may interact with microbial enzymes or cell membranes.
Anticancer Properties
The combination of thiazolidinone and furan moieties in this compound suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may:
- Inhibit Enzymatic Activity : By binding to specific enzymes involved in microbial growth or cancer cell metabolism.
- Induce Oxidative Stress : Leading to increased reactive oxygen species (ROS) within cells, contributing to apoptosis in cancer cells.
- Modulate Signaling Pathways : Affecting pathways related to cell survival and proliferation.
Case Studies and Research Findings
Comparison with Related Compounds
The biological activity of this compound can be compared with other thiazolidinones and furan derivatives:
Compound Type | Biological Activity | Notable Features |
---|---|---|
Thiazolidinone Derivatives | Antimicrobial, anticancer | Diverse substituents enhance activity |
Furan Derivatives | Antioxidant, anti-inflammatory | Potential for drug development |
Hydrazone Compounds | Cytotoxicity against cancer cells | Unique structural characteristics |
Properties
CAS No. |
290839-64-4 |
---|---|
Molecular Formula |
C25H22ClN3O2S |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22ClN3O2S/c1-3-13-29-24(30)23(15-18-6-4-5-17(2)14-18)32-25(29)28-27-16-21-11-12-22(31-21)19-7-9-20(26)10-8-19/h3-12,14,16,23H,1,13,15H2,2H3/b27-16+,28-25+ |
InChI Key |
IKTNOVZCHNNHBN-REUZPSCBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC=C |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC=C |
Origin of Product |
United States |
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